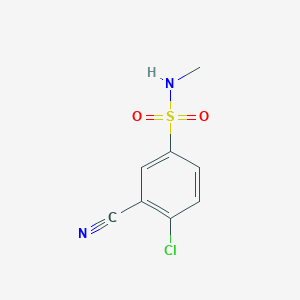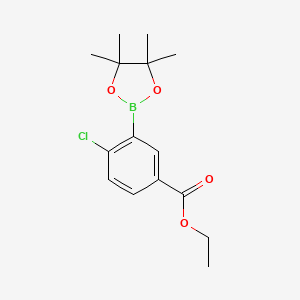
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2-fluoro-3-methoxyphenol and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-bromo-2-fluoro-3-methoxyphenol is dissolved in an organic solvent like dichloromethane. Methylsulfanyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction is scaled up using larger reactors and more efficient mixing techniques.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification: Advanced purification techniques such as recrystallization and distillation are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Aplicaciones Científicas De Investigación
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromo-2-fluoro-3-methoxyphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)selenane: Similar structure but with a selenium atom instead of sulfur.
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.
Uniqueness
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the combination of bromine, fluorine, and methoxy groups on the phenyl ring, along with the methylsulfane group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Propiedades
IUPAC Name |
1-bromo-3-fluoro-4-methoxy-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVIOOGFHUWFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)SC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














